molecular formula C16H12ClFO3 B1328066 4-Chloro-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898760-64-0

4-Chloro-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

Cat. No.: B1328066
CAS No.: 898760-64-0
M. Wt: 306.71 g/mol
InChI Key: WCSDZHCWTBBEQV-UHFFFAOYSA-N
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Description

4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a dioxolane ring, and a fluorobenzophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone typically involves the reaction of 4-chlorobenzophenone with 1,3-dioxolane in the presence of a suitable catalyst. One common method includes dissolving (4-chloro-phenyl)-(4-[1,3]dioxolan-2-yl-phenyl)-methanol in ethyl acetate and treating it with a solution of sodium bromide in saturated aqueous sodium bicarbonate. The reaction mixture is cooled to 0°C and stirred for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzophenones.

Scientific Research Applications

4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone
  • 4-Fluoro-4’-(1,3-dioxolan-2-YL)benzophenone
  • 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-methylbenzophenone

Uniqueness

4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSDZHCWTBBEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645131
Record name (4-Chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-64-0
Record name Methanone, (4-chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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